IR-775 chloride
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Overview
Description
IR-775 chloride: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their strong absorption and fluorescence characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-chloro-3-formylcyclohex-2-en-1-one. The reaction is carried out in the presence of a base such as sodium acetate in an ethanol solvent. The resulting intermediate is then reacted with 1,3,3-trimethyl-2-methyleneindoline in the presence of hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pH, and solvent purity to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms.
Substitution: Substituted indolium derivatives.
Scientific Research Applications
Chemistry: The compound is used as a fluorescent dye in various chemical assays and as a marker in chromatography.
Biology: In biological research, it is used for staining cells and tissues due to its strong fluorescence properties. It is also employed in fluorescence microscopy and flow cytometry.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: In the industrial sector, it is used in the manufacturing of optical data storage devices and as a component in dye-sensitized solar cells.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and emit fluorescence. Upon absorption of light, the compound transitions to an excited state and then returns to the ground state by emitting light of a longer wavelength. This property is utilized in various imaging and diagnostic applications. The molecular targets include cellular components such as nucleic acids and proteins, which can be labeled with the dye for visualization.
Comparison with Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Comparison: Compared to these similar compounds, IR-775 chloride is unique due to its strong fluorescence and stability under various conditions. This makes it particularly valuable in applications requiring long-term imaging and high sensitivity.
Properties
CAS No. |
199444-11-6 |
---|---|
Molecular Formula |
C32H36Cl2N2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BPSIJFMUSNMMAL-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Origin of Product |
United States |
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